molecular formula C6H8ClNO B1366627 O-Phenylhydroxylamine hydrochloride CAS No. 6092-80-4

O-Phenylhydroxylamine hydrochloride

Cat. No. B1366627
CAS RN: 6092-80-4
M. Wt: 145.59 g/mol
InChI Key: DBTXKJJSFWZJNS-UHFFFAOYSA-N
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Description

O-Phenylhydroxylamine hydrochloride is a chemical compound with the linear formula C6H5ONH2 · HCl . It has a molecular weight of 145.59 and is commonly used in laboratory chemicals .


Molecular Structure Analysis

The molecular structure of O-Phenylhydroxylamine hydrochloride is represented by the linear formula C6H5ONH2 · HCl . The InChI key for this compound is DBTXKJJSFWZJNS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

O-Phenylhydroxylamine hydrochloride is a powder that is white to yellow in color . It has a melting point of approximately 132°C . It is stored at a temperature of 2-8°C .

Scientific Research Applications

  • 2,4-dinitrophenylhydroxylamine (DPH) : This compound is often used as a reagent in organic synthesis. It’s particularly useful for the preparation of dinitrophenylhydrazones, which are used in the identification and quantitative determination of aldehydes and ketones .

  • O-(diphenylphosphinyl)hydroxylamine (DPPH) : This compound is used as a reagent in the synthesis of various organic compounds. It’s particularly useful in the preparation of amines, amides, and other nitrogen-containing compounds .

  • Hydroxylamine-O-sulfonic acid (HOSA) : This compound is used as a reagent in the synthesis of sulfonamides and other sulfur-containing compounds .

  • O-Phenylhydroxylamine hydrochloride is a chemical compound used in various chemical reactions . It is often used as an organic building block .

  • This compound is available for purchase from various scientific supply companies, indicating that it may be used in laboratory settings for research and development purposes .

  • While not directly related to “O-Phenylhydroxylamine hydrochloride”, other O-substituted hydroxylamine reagents such as 2,4-dinitrophenylhydroxylamine (DPH), O-(diphenylphosphinyl)hydroxylamine (DPPH), and hydroxylamine-O-sulfonic acid (HOSA) have shown remarkable potential as electrophilic aminating agents .

Safety And Hazards

O-Phenylhydroxylamine hydrochloride is classified as acutely toxic if swallowed . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

properties

IUPAC Name

O-phenylhydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO.ClH/c7-8-6-4-2-1-3-5-6;/h1-5H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTXKJJSFWZJNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)ON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80209756
Record name O-Phenylhydroxylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80209756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Phenylhydroxylamine hydrochloride

CAS RN

6092-80-4
Record name Hydroxylamine, O-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6092-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Phenylhydroxylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006092804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Phenylhydroxylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80209756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-phenylhydroxylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.490
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
T Cheewawisuttichai, RD Hurst, M Brichacek - Carbohydrate research, 2021 - Elsevier
… The conversion of an aldehyde into a nitrile can be efficiently performed using O-phenylhydroxylamine hydrochloride in buffered aqueous solutions. The reported method is specifically …
Number of citations: 1 www.sciencedirect.com
LA Aksanova, LM Sharkova, NF Kucherova… - Chemistry of …, 1973 - Springer
… (9 mmole) of O-phenylhydroxylamine hydrochloride in 15 ml … 1.7 mmole) of O-phenylhydroxylamine hydrochloride in 30 ml … ) sample of Ophenylhydroxylamine hydrochloride and 0.46 g …
Number of citations: 1 link.springer.com
NF Kucherova, LA Aksanova, LM Sharkova… - Chemistry of …, 1973 - Springer
… A mixture of 2.4 g (24 mmole) of acetylacetone and 3.45 g (24 mmole) of O-phenylhydroxylamine hydrochloride in 30 ml of a 10-12% solution of hydrogen chloride in absolute alcohol …
Number of citations: 1 link.springer.com
RG Glushkov, IM Zasosova, IM Ovcharova… - Chemistry of …, 1978 - Springer
… The reaction of O-phenylhydroxylamine hydrochloride with u-oxocaprolactam gave uoxocaprolactam O-phenyloxime, which gave two substances -- 1,2,3,4-tetrahydropyrido[2,3-c]…
Number of citations: 2 link.springer.com
F Portela-Cubillo, JS Scott… - The Journal of Organic …, 2008 - ACS Publications
… (15)O-Phenyl oxime ethers are easily prepared from aldehydes or ketones simply by condensing them with the commercially available O-phenylhydroxylamine hydrochloride in …
Number of citations: 158 pubs.acs.org
BK Troudt, JW Vue, P Bühlmann - Tetrahedron, 2022 - Elsevier
… O-phenylhydroxylamine hydrochloride was neutralized prior to use. To a suspension of O-phenylhydroxylamine hydrochloride in water, a 1.0 M aqueous sodium bicarbonate solution …
Number of citations: 3 www.sciencedirect.com
PS Portoghese, M Sultana, H Nagase… - Journal of medicinal …, 1988 - ACS Publications
… (10) Obtained in 80% yield by refluxing an ethanolic solution containing equivalent amounts of naltrexone hydrochloride, Ophenylhydroxylamine hydrochloride, and methanesulfonic …
Number of citations: 354 pubs.acs.org
N Haga, Y Endo, K Kataoka… - Journal of the …, 1992 - ACS Publications
… This observation has beenrecorded in the reaction of O-phenylhydroxylamine hydrochloride into benzofurans.10 Thedistinctive feature of this rearrangement is the predominancy of the …
Number of citations: 36 pubs.acs.org
F Contiero, KM Jones, EA Matts, A Porzelle… - Synlett, 2009 - thieme-connect.com
… In agreement with previous findings, reaction of O-phenylhydroxylamine hydrochloride 5 (1 … equivalent of cyclohexanone 7 and 1 equivalent of O-phenylhydroxylamine hydrochloride 5. …
Number of citations: 27 www.thieme-connect.com
F Portela-Cubillo, JS Scott… - The Journal of organic …, 2009 - ACS Publications
… The O-phenyl oxime of 2-aminoacetophenone (2) can be made in good yield by treatment of ketone 1 with commercially available O-phenylhydroxylamine hydrochloride. Imines 3 could …
Number of citations: 135 pubs.acs.org

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